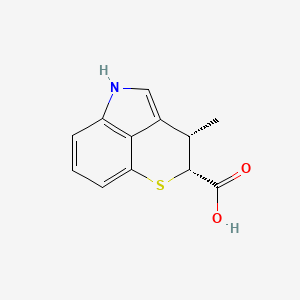
Chuangxinmycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-chuangxinmycin is a thiinoindole that is 3,5-dihydro-2H-thiino[4,3,2-cd]indole which is substituted at positions 2 and 3 by carboxy and methyl groups, respectively (the 2R,3S diastereoisomer). It has a role as an EC 6.1.1.2 (tryptophan--tRNA ligase) inhibitor, an antibacterial agent, an antimicrobial agent and a bacterial metabolite. It is a monocarboxylic acid, a thiinoindole and an indole alkaloid.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Chuangxinmycin exhibits significant antibacterial activity against both Gram-negative and Gram-positive bacteria. Key findings include:
- Targeting Mechanism : this compound specifically inhibits tryptophanyl-tRNA synthetase, an enzyme crucial for protein synthesis in bacteria. This selectivity allows it to act effectively against pathogens without affecting human proteins .
- In Vitro Efficacy : Studies have demonstrated that this compound has an IC50 value of 30 nM against Staphylococcus aureus and shows effectiveness against Escherichia coli in preliminary clinical trials for infections such as septicemia and urinary tract infections .
- Resistance Profile : Notably, this compound does not exhibit cross-resistance with common antibiotics, making it a valuable candidate in the fight against antibiotic-resistant bacteria .
Structural Insights
The structure of this compound contributes to its functionality:
- Unique Skeleton : It features a thiopyrano[4,3,2-cd]indole skeleton, which is critical for its binding interactions with the target enzyme. The rigid conformation enhances its hydrophobic interactions within the binding pocket of tryptophanyl-tRNA synthetase .
- Molecular Dynamics Simulations : These simulations provide insights into the binding free energy and stability of this compound when interacting with various bacterial enzymes, aiding in the rational design of more effective analogs .
Biosynthesis
Understanding the biosynthetic pathway of this compound is crucial for its application in pharmaceutical development:
- Enzymatic Mechanisms : Recent studies have identified key enzymes involved in its biosynthesis, including cytochrome P450 monooxygenases that facilitate C-S bond formation essential for the compound's structure .
- Gene Clusters : Research has mapped out the biosynthetic gene clusters responsible for producing this compound, revealing complex interactions between enzymes that contribute to its unique chemical properties .
Case Studies
Several case studies highlight the applications and potential of this compound:
Eigenschaften
CAS-Nummer |
63339-68-4 |
|---|---|
Molekularformel |
C12H11NO2S |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
(5S,6R)-5-methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-6-7-5-13-8-3-2-4-9(10(7)8)16-11(6)12(14)15/h2-6,11,13H,1H3,(H,14,15)/t6-,11+/m0/s1 |
InChI-Schlüssel |
DKHFLDXCKWDVMF-UPONEAKYSA-N |
SMILES |
CC1C(SC2=CC=CC3=C2C1=CN3)C(=O)O |
Isomerische SMILES |
C[C@@H]1[C@@H](SC2=CC=CC3=C2C1=CN3)C(=O)O |
Kanonische SMILES |
CC1C(SC2=CC=CC3=C2C1=CN3)C(=O)O |
Key on ui other cas no. |
63339-68-4 |
Synonyme |
chuangxinmycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















